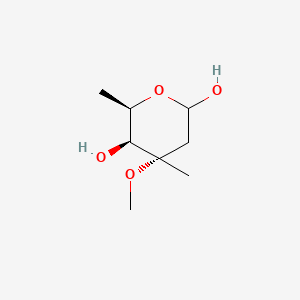
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol is a rare monosaccharide with the chemical structure 2,6-dideoxy-3-C-methyl-3-O-methyl-xylo-hexose . It is a derivative of xylose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves several steps. One of the primary methods includes the reaction of a precursor compound with N-bromosuccinimide to form methyl 4-O-benzoyl-6-bromo-2,6-dideoxy-3-C-methyl-3-O-methyl-α-D-xylo-hexopyranoside. This intermediate is then subjected to catalytic debenzoylation and reductive debromination to yield methyl α-D-arcanoside .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of advanced organic synthesis techniques and catalytic processes to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as N-bromosuccinimide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and halogenated compounds
Aplicaciones Científicas De Investigación
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its use in drug development.
Mecanismo De Acción
The mechanism of action of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
D-Allose: Another rare sugar with similar structural properties.
D-Altrose: A stereoisomer of D-Allose with distinct biological activities.
D-Idose:
Uniqueness of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-C position and the absence of hydroxyl groups at the 2 and 6 positions.
Propiedades
Número CAS |
19231-36-8 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.212 |
Nombre IUPAC |
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7+,8+/m1/s1 |
Clave InChI |
YHVUVJYEERGYNU-BJLRKGDGSA-N |
SMILES |
CC1C(C(CC(O1)O)(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















